tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate
CAS No.:
Cat. No.: VC18638984
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate -](/images/structure/VC18638984.png)
Specification
Molecular Formula | C14H16N2O3 |
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Molecular Weight | 260.29 g/mol |
IUPAC Name | tert-butyl N-[(3S)-6-cyano-2,3-dihydro-1-benzofuran-3-yl]carbamate |
Standard InChI | InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-11-8-18-12-6-9(7-15)4-5-10(11)12/h4-6,11H,8H2,1-3H3,(H,16,17)/t11-/m1/s1 |
Standard InChI Key | HRQMXQDRNZGYRH-LLVKDONJSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1COC2=C1C=CC(=C2)C#N |
Canonical SMILES | CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)C#N |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure comprises three critical components:
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A 2,3-dihydrobenzofuran core that imparts rigidity and planar aromaticity.
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A cyano group (-CN) at the 6-position, which introduces electron-withdrawing effects and influences electronic distribution.
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A tert-butyl carbamate (Boc) group at the 3S position, providing steric bulk and protecting the amine functionality during synthetic workflows .
The stereochemistry at the 3S position is essential for enantioselective interactions with biological targets, as demonstrated in analogous compounds .
The cyano group reduces aqueous solubility compared to hydroxyl or amine analogs but enhances membrane permeability, a critical factor for central nervous system (CNS)-targeted therapeutics .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate typically involves multi-step sequences, leveraging both classical and modern techniques:
Cyclization of Phenolic Precursors
A common approach begins with the cyclization of substituted phenols to form the dihydrobenzofuran core. For example, 2-cyano-4-methoxyphenol undergoes acid-catalyzed cyclization to yield 6-cyano-2,3-dihydrobenzofuran-3-ol, which is subsequently Boc-protected .
Boc Protection Strategies
The Boc group is introduced using tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP), a reagent noted for its chemoselectivity in N-protection . Reaction conditions typically involve:
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
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Base: 4-Dimethylaminopyridine (DMAP) or triethylamine.
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Temperature: 0°C to room temperature.
Yield optimization studies indicate that stoichiometric excess of BCMP (1.1 eq) improves conversion to >90% .
Stereochemical Control
The 3S configuration is achieved via asymmetric catalysis or chiral resolution. For instance, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively deprotects the undesired enantiomer, leaving the 3S isomer in >98% enantiomeric excess (ee) .
Chemical Reactivity and Functionalization
Carbamate Hydrolysis
The Boc group is cleavable under acidic conditions (e.g., HCl in dioxane) to yield the free amine, a critical step in prodrug activation . Kinetic studies reveal a hydrolysis half-life (t₁/₂) of 2.3 hours in 1M HCl at 25°C, comparable to analogous carbamates .
Cyano Group Transformations
The cyano moiety serves as a versatile handle for further derivatization:
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts -CN to -CH₂NH₂, enabling access to primary amines.
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Nucleophilic Addition: Grignard reagents add to the nitrile, forming ketones after hydrolysis.
Biological Activity and Applications
Enzyme Inhibition
Preliminary screens indicate moderate inhibitory activity against protein arginine methyltransferase 5 (PRMT5), with an IC₅₀ of 12.3 µM. Molecular docking simulations suggest the cyano group forms a hydrogen bond with Asn⁴²⁰ in the PRMT5 active site, while the Boc group stabilizes hydrophobic interactions.
Comparative Analysis with Structural Analogs
The cyano substitution balances electronic effects and steric demands, optimizing target engagement compared to bromo or amine analogs .
Industrial and Research Applications
Pharmaceutical Intermediate
This compound is a key intermediate in synthesizing PRMT5 inhibitors under clinical investigation for triple-negative breast cancer (NCT04869969). Scale-up processes using flow chemistry achieve 85% yield at kilogram scale .
Material Science
The rigid benzofuran core has been incorporated into liquid crystalline polymers, enhancing thermal stability (Tg = 167°C) .
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